molecular formula C8H9ClO B3024758 3-Chloro-4-methylbenzyl alcohol CAS No. 39652-32-9

3-Chloro-4-methylbenzyl alcohol

Cat. No. B3024758
CAS RN: 39652-32-9
M. Wt: 156.61 g/mol
InChI Key: NLRJZTGNCBMNKS-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

To a solution of 4-chloro-2-methylbenzoic acid (800 mg, 4.69 mmol) in THF (8 mL) that was cooled at 0° C., BH3THF (14 mL, 1M in THF) was added into the solution drop wise. The mixture was then stirred at r.t. overnight. Add methanol to the system at 0° C. slowly until no gas released. Remove the solvent and the residue was extracted with ethylacetate, concentrated the organic phase to give 894 mg of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 2.36 (3H, s), 4.63 (2H, s), 7.13-7.22 (2H, m), 7.35 (1H, s).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=CC(C(O)=O)=[C:4](C)[CH:3]=1.B.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.CO>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:13]([CH2:17][OH:16])[CH:14]=[CH:15][C:3]=1[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
Remove the solvent
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the organic phase

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 894 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.